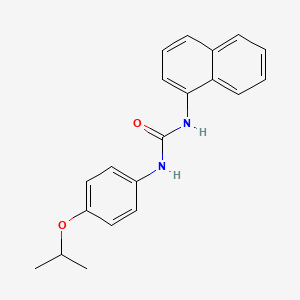
N-(4-isopropoxyphenyl)-N'-1-naphthylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropoxyphenyl)-N'-1-naphthylurea, commonly known as IPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPU is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in various physiological processes.
Scientific Research Applications
IPU has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of N-(4-isopropoxyphenyl)-N'-1-naphthylurea, an enzyme that plays a critical role in various physiological processes such as cell proliferation, differentiation, and apoptosis. N-(4-isopropoxyphenyl)-N'-1-naphthylurea is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, the inhibition of N-(4-isopropoxyphenyl)-N'-1-naphthylurea by IPU has potential applications in various fields of research, including cancer, neurology, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of IPU involves the inhibition of N-(4-isopropoxyphenyl)-N'-1-naphthylurea by binding to its regulatory domain. N-(4-isopropoxyphenyl)-N'-1-naphthylurea is a family of serine/threonine kinases that are activated by diacylglycerol and calcium ions. The activation of N-(4-isopropoxyphenyl)-N'-1-naphthylurea leads to the phosphorylation of various proteins, which in turn, regulates various physiological processes. IPU inhibits N-(4-isopropoxyphenyl)-N'-1-naphthylurea by binding to its regulatory domain, which prevents its activation by diacylglycerol and calcium ions.
Biochemical and Physiological Effects
The inhibition of N-(4-isopropoxyphenyl)-N'-1-naphthylurea by IPU has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. IPU has also been shown to prevent the development of atherosclerosis by inhibiting the migration and proliferation of smooth muscle cells. In addition, IPU has been shown to have neuroprotective effects by preventing the activation of N-(4-isopropoxyphenyl)-N'-1-naphthylurea in neurons, which can lead to apoptosis.
Advantages and Limitations for Lab Experiments
IPU has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-isopropoxyphenyl)-N'-1-naphthylurea, which makes it a valuable tool for studying the role of N-(4-isopropoxyphenyl)-N'-1-naphthylurea in various physiological processes. IPU is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, IPU has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous experiments. In addition, IPU has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
For research on IPU include the development of more potent and selective inhibitors of N-(4-isopropoxyphenyl)-N'-1-naphthylurea, elucidation of downstream targets of N-(4-isopropoxyphenyl)-N'-1-naphthylurea inhibition, and the development of new formulations of IPU with improved solubility and bioavailability.
Synthesis Methods
The synthesis of IPU involves the reaction of 4-isopropoxyaniline with 1-naphthyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization. The chemical structure of IPU is shown in Figure 1.
properties
IUPAC Name |
1-naphthalen-1-yl-3-(4-propan-2-yloxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)24-17-12-10-16(11-13-17)21-20(23)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPBFKUEOFFHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-(4-propan-2-yloxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

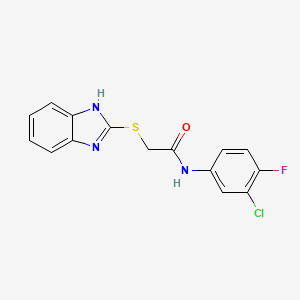
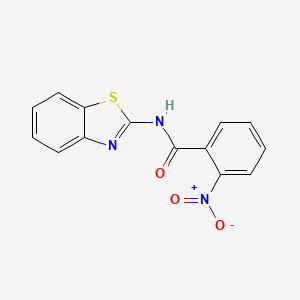
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)
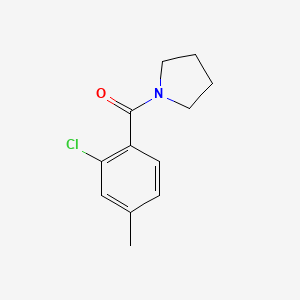
![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
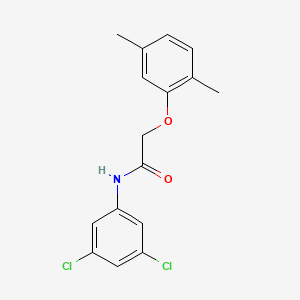
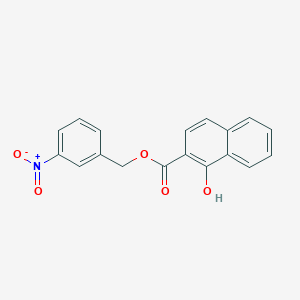
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
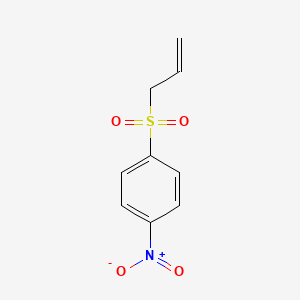
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)